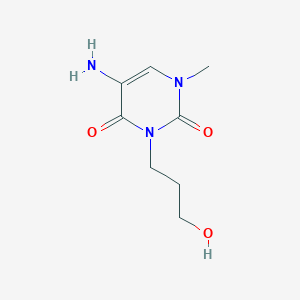
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the thiochromene family, characterized by a sulfur-containing chromene ring. Its distinct molecular configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is carried out in an autoclave at temperatures ranging from 100°C to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of synthetic zeolites such as NaA, CaA, and NaX with specific pore sizes can enhance the selectivity and efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.
Industry: It is employed in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications.
類似化合物との比較
- 2- (4,4-dimethyl-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)acetamide
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid stands out due to its sulfur-containing chromene ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
特性
分子式 |
C12H14O4S |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-12(2)5-6-17(15,16)10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
MOPJPODBMIGXIA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



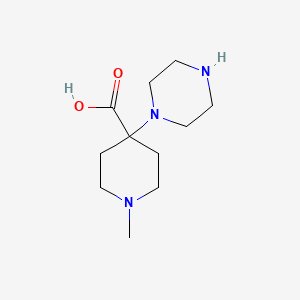
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
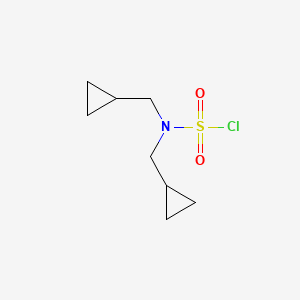
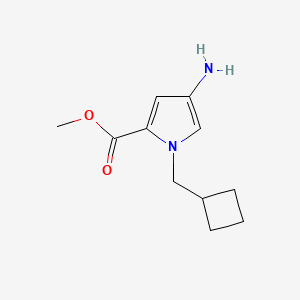
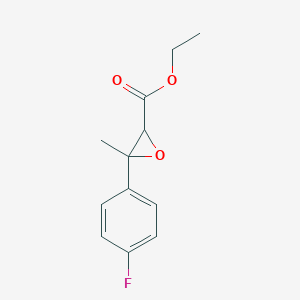
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
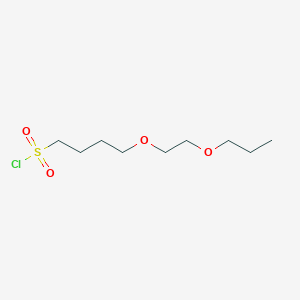
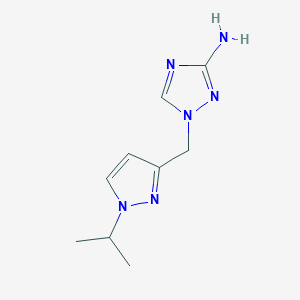


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
